![molecular formula C11H14N4O B13436759 N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide CAS No. 135410-71-8](/img/structure/B13436759.png)
N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyano group, a methoxy-substituted pyridine ring, and an ethanimidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with methylamine and cyanoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in insects, leading to overstimulation and eventual paralysis of the pests . This action disrupts normal neural transmission, effectively controlling pest populations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamiprid: A closely related compound with similar insecticidal properties.
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Thiamethoxam: A neonicotinoid used for pest control with comparable efficacy.
Uniqueness
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide stands out due to its specific structural features, such as the methoxy group on the pyridine ring, which may contribute to its unique binding properties and effectiveness as an insecticide.
Propriétés
Numéro CAS |
135410-71-8 |
|---|---|
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
N'-cyano-N-[(6-methoxypyridin-3-yl)methyl]-N-methylethanimidamide |
InChI |
InChI=1S/C11H14N4O/c1-9(14-8-12)15(2)7-10-4-5-11(16-3)13-6-10/h4-6H,7H2,1-3H3 |
Clé InChI |
YUBGMVPGLJDUSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC#N)N(C)CC1=CN=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


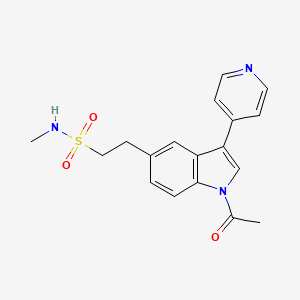
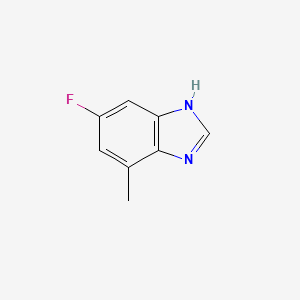
![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
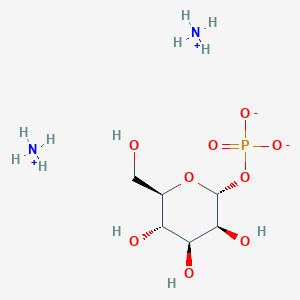
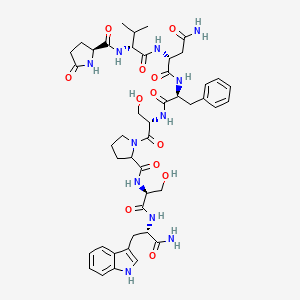
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
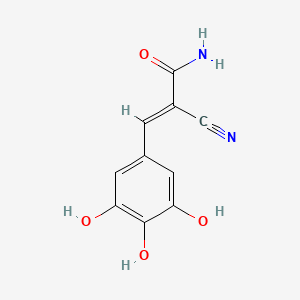
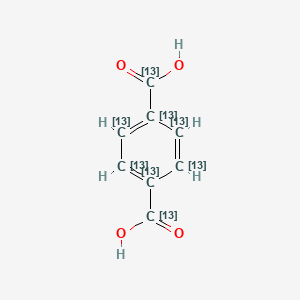
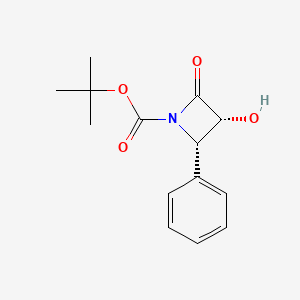
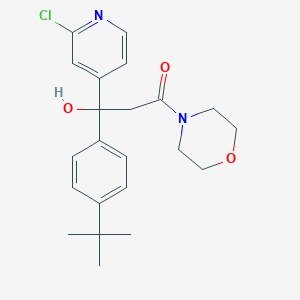
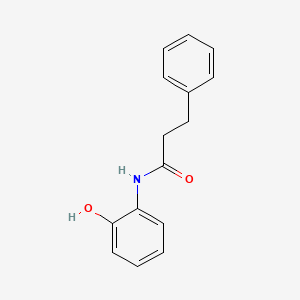
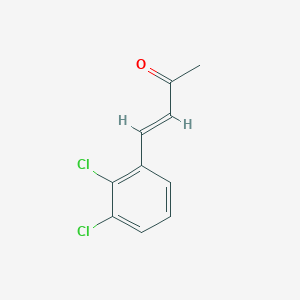
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
